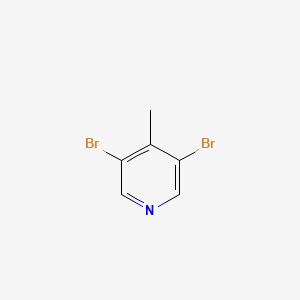

3,5-Dibromo-4-metilpiridina

Descripción general

Descripción

3,5-Dibromo-4-methylpyridine is an organic compound with the molecular formula C6H5Br2N It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 3rd and 5th positions and a methyl group at the 4th position

Aplicaciones Científicas De Investigación

Síntesis Química

“3,5-Dibromo-4-metilpiridina” se utiliza a menudo como bloque de construcción en la síntesis química . Su estructura única le permite reaccionar con varios otros compuestos para formar moléculas complejas, convirtiéndola en una herramienta valiosa en el campo de la química sintética.

Investigación Farmacéutica

Este compuesto se ha utilizado en el desarrollo de potentes inhibidores de la fosfodiesterasa tipo 4 (PDE4) . Los inhibidores de la PDE4 tienen posibles aplicaciones terapéuticas en una variedad de afecciones, incluida la enfermedad pulmonar obstructiva crónica (EPOC), el asma y las enfermedades inflamatorias.

Desarrollo de Ligandos

“this compound” se ha utilizado en la síntesis de ligandos del sitio de benzodiazepina que contienen una porción de piridona tricíclica . Estos ligandos tienen posibles aplicaciones en la investigación en neurociencia, particularmente en estudios relacionados con el receptor GABA A humano.

Química Agrícola

Aunque no se menciona directamente en los resultados de la búsqueda, compuestos similares como la 2,3-dicloro-5-(trifluorometil)-piridina (2,3,5-DCTF) se utilizan como intermediarios para la síntesis de productos de protección de cultivos . Es plausible que “this compound” pueda tener aplicaciones similares en la química agrícola.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-

Actividad Biológica

3,5-Dibromo-4-methylpyridine (DBMP) is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis of 3,5-Dibromo-4-methylpyridine

The synthesis of DBMP typically involves bromination of 4-methylpyridine. A notable method utilizes a one-step reaction involving pyridine derivatives and bromine sources under mild conditions, which enhances yield and minimizes environmental impact. For instance, a study indicated that the optimal yield of DBMP could be achieved using specific ratios of reactants, as shown in Table 1.

Table 1: Yield Optimization in the Synthesis of DBMP

| Reaction Condition | Yield (%) |

|---|---|

| Pyridine to ammonium salt ratio 1:1.5 | 63.7 |

| Pyridine hydrochloride | 59.4 |

| Pyridine hydrobromide | 65.1 |

Antimicrobial Properties

DBMP exhibits significant antimicrobial activity against various bacterial strains. Research has shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. In particular, studies have reported minimum inhibitory concentrations (MICs) in the range of 16-64 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have demonstrated that DBMP can induce apoptosis in cancer cell lines. For example, a case study involving human breast cancer cells (MCF-7) revealed that treatment with DBMP resulted in significant cell death via the activation of caspase pathways. The compound's ability to interfere with cell cycle progression was also noted, suggesting its potential as an anticancer agent .

Neuroprotective Effects

Emerging research indicates that DBMP may possess neuroprotective properties. In animal models of neurodegenerative diseases, DBMP administration resulted in reduced neuronal loss and improved cognitive function. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress .

The biological activities of DBMP are attributed to its ability to interact with various biological targets:

- Serotonin Receptors : DBMP has been shown to modulate serotonin receptors, which are crucial in mood regulation and could be relevant for treating depression .

- Dopamine Receptors : Its interaction with dopamine receptors suggests potential applications in treating disorders such as schizophrenia .

- Enzyme Inhibition : DBMP acts as an inhibitor for certain enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of DBMP against resistant strains of bacteria, emphasizing its potential role in overcoming antibiotic resistance .

- Cancer Cell Apoptosis : Research conducted on MCF-7 cells demonstrated that DBMP treatment led to a dose-dependent increase in apoptosis markers, including PARP cleavage and caspase activation .

- Neuroprotection : An animal study showed that DBMP administration improved behavioral outcomes in models of Alzheimer's disease, correlating with reduced amyloid-beta plaque formation .

Propiedades

IUPAC Name |

3,5-dibromo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCGUATWCKZLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356067 | |

| Record name | 3,5-Dibromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-23-7 | |

| Record name | 3,5-Dibromo-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.